molecular formula C21H43N7O17P2 B1243870 3'-Deoxydihydrostreptomycin 3'alpha,6-bisphosphate

3'-Deoxydihydrostreptomycin 3'alpha,6-bisphosphate

Cat. No. B1243870
M. Wt: 727.6 g/mol
InChI Key: GAODGIPKEKRVEC-MLIDHZNVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3'-deoxydihydrostreptomycin 3'alpha,6-bisphosphate is a streptomycin phosphate and a 3'-deoxydihydrostreptomycin.

Scientific Research Applications

Synthesis and Transformation

3'-Deoxydihydrostreptomycin active against resistant bacteria was synthesized from dihydrostreptomycin (Usui, Tsuchiya, Umezawa, & Umezawa, 1981). This process involves the protection of hydroxyl groups except the 3″-hydroxyl group, leading to 3″-deoxygenation by 3″-O-imidazolylthiocarbonylation followed by treatment with tributylstannane (Usui, Tsuchiya, Umezawa, & Umezawa, 1981).

Enzymatic Synthesis and Phosphorylation

Streptomyces griseus extracts contain a kinase that phosphorylates the N-methyl-l-glucosamine moieties of streptomycin, dihydrostreptomycin, and 3'-deoxydihydrostreptomycin (Walker & Škorvaga, 1973). Phosphate is esterified with the 3''-hydroxyl group, and different diphosphorylated derivatives can be synthesized, indicating a potential enzymatic pathway for modifying these compounds (Walker & Škorvaga, 1973).

Antibiotic Activity and DNA Binding

The production of novel antibiotics by introducing aromatic carboxylic acids into cultures of the producing organism Streptomyces triostinicus was studied. These novel antibiotics, including variants with substituted quinoxaline chromophores, displayed antibacterial activities and DNA-binding properties (Cornish, Fox, & Waring, 1983). This suggests the potential of 3'-deoxydihydrostreptomycin derivatives in antibiotic development (Cornish, Fox, & Waring, 1983).

Structural Insights and Biosynthesis

The crystal structure of aminoglycoside-3'-phosphotransferase-IIa, an enzyme responsible for antibiotic resistance, was determined in complex with kanamycin (Nurizzo et al., 2003). This study offers insights into the structural basis for aminoglycoside recognition and inactivation, which could be relevant for understanding how modifications like 3'-deoxydihydrostreptomycin 3'alpha,6-bisphosphate interact with such enzymes (Nurizzo et al., 2003).

properties

Product Name

3'-Deoxydihydrostreptomycin 3'alpha,6-bisphosphate

Molecular Formula

C21H43N7O17P2

Molecular Weight

727.6 g/mol

IUPAC Name

[(1S,2R,3S,4S,5R,6S)-2,4-bis(diaminomethylideneamino)-5-[(2S,3R,4S,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-5-methyl-4-(phosphonooxymethyl)oxolan-2-yl]oxy-3,6-dihydroxycyclohexyl] dihydrogen phosphate

InChI

InChI=1S/C21H43N7O17P2/c1-5-6(4-40-46(34,35)36)15(43-18-10(26-2)13(32)11(30)7(3-29)42-18)19(41-5)44-16-8(27-20(22)23)12(31)9(28-21(24)25)17(14(16)33)45-47(37,38)39/h5-19,26,29-33H,3-4H2,1-2H3,(H4,22,23,27)(H4,24,25,28)(H2,34,35,36)(H2,37,38,39)/t5-,6-,7-,8-,9+,10-,11-,12-,13-,14-,15+,16+,17-,18-,19-/m0/s1

InChI Key

GAODGIPKEKRVEC-MLIDHZNVSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)OP(=O)(O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)COP(=O)(O)O

Canonical SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)OP(=O)(O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)COP(=O)(O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
3'-Deoxydihydrostreptomycin 3'alpha,6-bisphosphate

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